molecular formula C20H25NO5 B10941967 2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10941967
M. Wt: 359.4 g/mol
InChI Key: JFSDGUHUVNAULE-UHFFFAOYSA-N
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Description

4-(3,4-DIETHOXYPHENETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIETHOXYPHENETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core. This process often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIETHOXYPHENETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles/Electrophiles: Various halides, acids, and bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(3,4-DIETHOXYPHENETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3,4-DIETHOXYPHENETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE exerts its effects involves its interaction with specific molecular targets. For example, it may modulate the activity of enzymes or receptors, leading to changes in cellular processes. In the context of neuroprotection, the compound has been shown to interact with N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels, thereby modulating calcium influx and preventing excitotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIETHOXYPHENETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is unique due to its specific substituents and the presence of both an oxa and aza group within its tricyclic framework. This unique combination of features contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C20H25NO5/c1-3-24-13-6-5-12(11-16(13)25-4-2)9-10-21-19(22)17-14-7-8-15(26-14)18(17)20(21)23/h5-6,11,14-15,17-18H,3-4,7-10H2,1-2H3

InChI Key

JFSDGUHUVNAULE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=O)C3C4CCC(C3C2=O)O4)OCC

Origin of Product

United States

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